molecular formula C24H19F3N2O2 B5170073 [4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone CAS No. 6036-63-1

[4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone

Cat. No.: B5170073
CAS No.: 6036-63-1
M. Wt: 424.4 g/mol
InChI Key: RYCLBTCGSNFENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone is a complex organic compound with a molecular formula of C24H19F3N2O2. It is characterized by the presence of multiple fluorine atoms and a piperazine ring, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone typically involves the following steps:

    Formation of 2,6-Difluorobenzoyl Chloride: This is achieved by reacting 2,6-difluorobenzoic acid with thionyl chloride under reflux conditions.

    Piperazine Derivative Formation: The 2,6-difluorobenzoyl chloride is then reacted with piperazine to form the intermediate 2,6-difluorobenzoyl piperazine.

    Final Coupling Reaction: The intermediate is then coupled with 4-bromoacetophenone in the presence of a base such as potassium carbonate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions of fluorinated aromatic compounds with biological macromolecules. Its fluorine atoms can be detected using techniques such as NMR spectroscopy, providing insights into molecular interactions.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be modified to produce compounds with therapeutic properties, particularly in the field of central nervous system disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of [4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, modulating their function and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]phenyl]-(4-fluorophenyl)methanone: Similar structure but with a different fluorine substitution pattern.

    [4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]phenyl]-(2-fluorophenyl)methanone: Another isomer with a different fluorine position.

Uniqueness

The unique combination of multiple fluorine atoms and a piperazine ring in [4-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone distinguishes it from other similar compounds. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O2/c25-18-4-1-3-17(15-18)23(30)16-7-9-19(10-8-16)28-11-13-29(14-12-28)24(31)22-20(26)5-2-6-21(22)27/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCLBTCGSNFENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)F)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387123
Record name [4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6036-63-1
Record name [4-[4-(2,6-difluorobenzoyl)piperazin-1-yl]phenyl]-(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.